OlopatadineAmide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

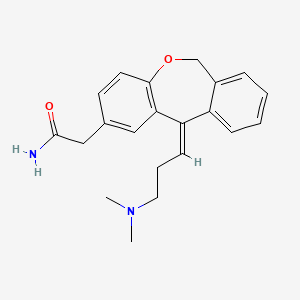

Molecular Formula |

C21H24N2O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetamide |

InChI |

InChI=1S/C21H24N2O2/c1-23(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(22)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H2,22,24)/b18-8- |

InChI Key |

ONMJUODQUPOCQH-LSCVHKIXSA-N |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Olopatadine Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Olopatadine Amide, a derivative of the well-established antihistamine and mast cell stabilizer, Olopatadine. This document outlines a detailed synthetic protocol, leveraging established chemical transformations, and provides a thorough description of the analytical techniques required for structural elucidation and purity assessment. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel pharmaceutical compounds and the exploration of related chemical entities.

Introduction

Olopatadine is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Its therapeutic efficacy stems from its dual mechanism of action, which effectively mitigates the allergic response.[1] The chemical structure of Olopatadine, featuring a dibenz[b,e]oxepin core and a dimethylaminopropylidene side chain, offers a versatile scaffold for the development of new chemical entities with potentially enhanced pharmacological profiles. Olopatadine Amide, the subject of this guide, represents one such derivative, where the carboxylic acid moiety of Olopatadine is converted to a primary amide. This modification can significantly alter the physicochemical properties of the parent molecule, including its solubility, polarity, and potential for hydrogen bonding, which may in turn influence its pharmacokinetic and pharmacodynamic characteristics.

Synthesis of Olopatadine Amide

The synthesis of Olopatadine Amide can be achieved through a multi-step process starting from the key intermediate, (Z)-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Olopatadine). The general strategy involves the activation of the carboxylic acid group followed by amidation.

Synthetic Pathway

The proposed synthetic route is a two-step process starting from Olopatadine hydrochloride:

-

Neutralization: Liberation of the free base of Olopatadine from its hydrochloride salt.

-

Amidation: Conversion of the carboxylic acid to the corresponding amide.

Figure 1: Synthetic workflow for Olopatadine Amide.

Experimental Protocol: Synthesis of Olopatadine Amide

Materials:

-

Olopatadine Hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thionyl chloride (SOCl₂) or Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium hydroxide (NH₄OH) or Ammonia gas (NH₃)

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Ethyl acetate

-

Hexane

Step 1: Neutralization of Olopatadine Hydrochloride

-

Dissolve Olopatadine Hydrochloride (1 equivalent) in deionized water.

-

Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution reaches approximately 8-9.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Olopatadine free base as a solid or oil.

Step 2: Amidation of Olopatadine

Method A: Using Thionyl Chloride

-

Dissolve the Olopatadine free base (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the formation of the acid chloride is complete, cool the reaction mixture back to 0 °C.

-

Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for an additional 2-4 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Olopatadine Amide.

Method B: Using Carbonyldiimidazole (CDI)

-

Dissolve the Olopatadine free base (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Add CDI (1.1 equivalents) in one portion and stir the mixture at room temperature for 1-2 hours until the evolution of CO₂ ceases.

-

Add a concentrated aqueous solution of ammonium hydroxide (2 equivalents) to the reaction mixture.

-

Stir at room temperature overnight.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Method A.

Characterization of Olopatadine Amide

The structure and purity of the synthesized Olopatadine Amide must be confirmed using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Data

| Technique | Parameter | Expected Observation for Olopatadine Amide |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons, protons of the dibenz[b,e]oxepin ring system, protons of the dimethylaminopropylidene side chain, and two new signals for the -CONH₂ protons. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons, carbons of the dibenz[b,e]oxepin ring system, carbons of the dimethylaminopropylidene side chain, and a new signal for the amide carbonyl carbon. |

| FT-IR | Wavenumber (cm⁻¹) | N-H stretching vibrations (around 3400-3200 cm⁻¹), C=O stretching vibration of the amide (around 1680-1630 cm⁻¹), and C-N stretching vibration.[3] |

| Mass Spec. | m/z | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of Olopatadine Amide (C₂₁H₂₄N₂O₂). |

| HPLC | Retention Time | A single major peak indicating the purity of the compound. |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified Olopatadine Amide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts of the protons and carbons by comparison with known spectra of Olopatadine and related compounds, and by using 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Record the IR spectrum using an FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the amide functional group (N-H and C=O stretches) and other key functional groups present in the molecule.[3]

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Data Analysis: Determine the molecular weight of the compound from the m/z value of the molecular ion peak and compare it with the calculated molecular weight.[4][5]

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Method Development: Develop a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and gradient or isocratic elution method to achieve good separation.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak.

Mechanism of Action of Olopatadine

Olopatadine exerts its therapeutic effects through a dual mechanism of action, which is crucial for its efficacy in treating allergic conditions.[1]

Figure 2: Dual mechanism of action of Olopatadine.

As illustrated in Figure 2, Olopatadine acts at two key points in the allergic cascade:

-

Mast Cell Stabilization: Olopatadine stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators.[1]

-

Histamine H1 Receptor Antagonism: Olopatadine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling that leads to the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[1]

The synthesis of Olopatadine Amide provides an opportunity to investigate whether this structural modification alters the dual-action profile of the parent compound, potentially leading to a molecule with a different therapeutic window or efficacy.

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and characterization of Olopatadine Amide. By providing clear experimental protocols and outlining the necessary analytical techniques, this document serves as a foundational resource for researchers interested in exploring this novel derivative of Olopatadine. The successful synthesis and thorough characterization of Olopatadine Amide will enable further investigation into its pharmacological properties and potential as a new therapeutic agent. The provided diagrams offer a clear visualization of the synthetic workflow and the established mechanism of action of the parent compound, providing context for future studies.

References

- 1. Olopatadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. WO2010121877A2 - Process for the preparation of olopatadine - Google Patents [patents.google.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Activity of Olopatadine Amide: A Technical Overview and Proposed Research Framework

A notable scarcity of public domain research exists for "Olopatadine Amide." This technical guide addresses this gap by providing a detailed overview of the known in vitro activity of the parent compound, Olopatadine, and presents a comprehensive, hypothetical framework for the characterization of a novel amide derivative. This document is intended for researchers, scientists, and drug development professionals.

Olopatadine: A Profile of the Parent Compound

Olopatadine is a well-established anti-allergic agent with a dual mechanism of action: it is a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3] This dual activity makes it effective in treating the symptoms of allergic conjunctivitis and rhinitis.[1][4]

Mechanism of Action:

-

Histamine H1 Receptor Antagonism: Olopatadine competitively binds to H1 receptors, blocking the action of histamine, a key mediator of allergic and inflammatory responses.[1][2] This action mitigates symptoms such as itching, redness, and swelling.[2]

-

Mast Cell Stabilization: Olopatadine inhibits the release of histamine and other pro-inflammatory mediators from mast cells.[5][6] This is thought to involve the modulation of intracellular calcium levels, which are crucial for mast cell degranulation.[6] In vitro studies have demonstrated its ability to stabilize human conjunctival mast cells.[3][5]

-

Anti-inflammatory Effects: Beyond its primary mechanisms, Olopatadine has been shown to inhibit the release of pro-inflammatory cytokines and decrease the expression of intercellular adhesion molecule-1 (ICAM-1) in epithelial cells.[1]

Quantitative In Vitro Data for Olopatadine

The following table summarizes key quantitative data for Olopatadine from various in vitro and in vivo studies. This information provides a benchmark for the potential activity of a novel amide derivative.

| Assay/Model | Parameter | Value | Species/Cell Type |

| Histamine Release Inhibition | IC50 | 559 µM | Human Conjunctival Mast Cells |

| Histamine-Induced Vascular Permeability | ED50 | 0.002% (w/v) | Guinea Pig Conjunctiva (in vivo) |

| Human Conjunctival Mast Cell Degranulation | IC50 | 559 µM | Human Conjunctival Mast Cells |

| Bepotastine-Induced Mast Cell Degranulation | IC50 | 252 µM | Human Conjunctival Mast Cells |

Data compiled from multiple sources.[5][7]

Hypothetical Framework for In Vitro Characterization of Olopatadine Amide

Given the absence of specific data for "Olopatadine Amide," the following sections outline a proposed workflow and detailed experimental protocols for its comprehensive in vitro characterization.

The following diagram illustrates a logical workflow for the initial in vitro screening and characterization of a novel compound like Olopatadine Amide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 3. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. The in vitro and in vivo ocular pharmacology of olopatadine (AL-4943A), an effective anti-allergic/antihistaminic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

The Discovery and Development of GDC-0276 (Olopatadine Amide): A Selective NaV1.7 Inhibitor for the Treatment of Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0276, also referred to as Olopatadine Amide, is a potent and selective, orally bioavailable, small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a promising therapeutic target for a novel class of analgesics. This technical guide provides a comprehensive overview of the discovery and development of GDC-0276, including its synthesis, mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays.

Introduction: The Rationale for Targeting NaV1.7

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[2] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in pain signaling.[3][4] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting NaV1.7's central role in nociception.[5] This strong genetic validation has driven significant efforts to develop selective NaV1.7 inhibitors as a new class of non-opioid analgesics with the potential for an improved safety profile. GDC-0276 emerged from these efforts as a promising clinical candidate.[6]

Discovery and Medicinal Chemistry

The development of GDC-0276 stemmed from a medicinal chemistry program aimed at identifying potent and selective NaV1.7 inhibitors with favorable pharmacokinetic properties. The initial focus was on acyl-sulfonamide analogues, leading to the discovery of GDC-0276 which demonstrated improved metabolic stability and an acceptable overall pharmacokinetic profile.[6][7]

Synthesis of GDC-0276

A second-generation manufacturing process for GDC-0276 was developed to improve efficiency and yield.[8][9] The synthesis involves a highly regioselective SNAr reaction, followed by the installation of a carboxyl group via electrophilic aromatic bromination and a palladium-catalyzed methoxycarbonylation.[8] The final step is an amidation reaction to yield GDC-0276.[9] This improved process increased the overall yield from 12% to 64% over a six-step sequence.[8]

Mechanism of Action

GDC-0276 is a potent inhibitor of the NaV1.7 channel, with an IC50 value of 0.4 nM.[1] By binding to the channel, GDC-0276 blocks the influx of sodium ions, thereby preventing the generation and propagation of action potentials in nociceptive neurons. This targeted action is intended to reduce the sensation of pain without affecting other sensory modalities or causing the central nervous system side effects associated with many existing analgesics.

NaV1.7 Signaling Pathway in Pain Transmission

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the mechanism of action of GDC-0276.

Figure 1. NaV1.7 signaling in pain and GDC-0276 inhibition.

Preclinical and Clinical Development

In Vitro Potency and Selectivity

GDC-0276 is a highly potent inhibitor of human NaV1.7 with an IC50 of 0.4 nM.[1][2] Importantly, it exhibits significant selectivity over other NaV subtypes, which is crucial for minimizing off-target effects.

Table 1: In Vitro Potency and Selectivity of GDC-0276

| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.7 |

| hNaV1.7 | 0.4 | - |

| hNaV1.1 | >8.4 | >21-fold |

| hNaV1.2 | >8.4 | >21-fold |

| hNaV1.4 | ~8.4 | ~21-fold |

| hNaV1.5 | >8.4 | >21-fold |

| hNaV1.6 | ~480 | ~1200-fold |

| Data sourced from Frontiers in Pharmacology.[2] |

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in rats and dogs demonstrated that GDC-0276 has an acceptable pharmacokinetic profile.[6]

Table 2: Preclinical Pharmacokinetic Parameters of GDC-0276

| Species | Dosing | Key Findings |

| Rat | Oral | Acceptable overall pharmacokinetic profile.[6] |

| Dog | Oral | Mean specific activities of 12.2 µCi/mg (24% enrichment) and 23.5 µCi/mg (139% enrichment) observed with 14C-labeled GDC-0276.[1] |

| Data compiled from multiple sources.[1][6] |

Phase 1 Clinical Trial

A first-in-human, Phase 1 clinical trial (NCT02856152) was conducted to evaluate the safety, tolerability, and pharmacokinetics of GDC-0276 in healthy volunteers.[3][8][10] The study assessed single and multiple doses of GDC-0276 administered as a powder-in-capsule (PIC) or a cyclodextrin (CD) solution.[3][8]

Table 3: Summary of GDC-0276 Phase 1 Clinical Trial Results

| Parameter | Result |

| Formulations | Powder-in-capsule (PIC), Cyclodextrin solution (CD) |

| Single Doses (SD) | PIC: 2-270 mg; CD: 45-540 mg |

| Multiple Doses (MD) | PIC: 15-540 mg total daily dose (BID or TID) for up to 10 or 14 days |

| Tolerability | SDs were adequately tolerated up to 270 mg (PIC) and 360 mg (CD). Hypotension limited tolerability at 540 mg (CD). Multiple PIC doses were tolerated up to 270 mg twice daily. |

| Adverse Events | Liver transaminase elevations were frequently observed with multiple doses. No deaths or serious adverse events occurred. |

| Pharmacokinetics | Plasma exposure increased with dose. Exposure was higher with the CD formulation compared to the PIC formulation. |

| Data sourced from Clinical Drug Investigation.[3][8] |

Although GDC-0276 exhibited a safety and pharmacokinetic profile that supported further investigation, its development was discontinued after Phase 1 trials for undisclosed reasons.[2][3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is a representative method for determining the potency of a compound like GDC-0276 on NaV1.7 channels expressed in a heterologous system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0276 on human NaV1.7 channels.

Materials:

-

HEK293 cells stably expressing human NaV1.7.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

Patch pipettes (2-4 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

GDC-0276 stock solution in DMSO.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing hNaV1.7 under standard conditions. Plate cells onto glass coverslips 24-48 hours before recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

-

Gigaseal Formation: Approach a single, healthy-looking cell with the pipette tip and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage Protocol: Hold the cell at a holding potential of -120 mV. Elicit NaV1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms.

-

Compound Application: Perfuse the recording chamber with external solution containing various concentrations of GDC-0276 (typically ranging from 0.1 nM to 1 µM). Allow the compound to equilibrate for several minutes at each concentration.

-

Data Acquisition: Record the peak inward sodium current at each GDC-0276 concentration.

-

Data Analysis: Normalize the peak current at each concentration to the control (pre-drug) current. Plot the normalized current as a function of GDC-0276 concentration and fit the data to a Hill equation to determine the IC50 value.

Figure 2. Experimental workflow for IC50 determination.

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound like GDC-0276.

Objective: To determine the in vitro metabolic stability of GDC-0276 in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

GDC-0276 stock solution in DMSO.

-

Positive control compound with known metabolic stability (e.g., testosterone).

-

Acetonitrile with an internal standard for quenching the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).

-

Compound Addition: Add GDC-0276 to the incubation mixture at a final concentration of, for example, 1 µM.

-

Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold solution of acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of GDC-0276 using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of GDC-0276 remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion

GDC-0276 (Olopatadine Amide) represents a significant effort in the rational design of a potent and selective NaV1.7 inhibitor for the treatment of pain. The comprehensive preclinical and early clinical data demonstrate its potential as a therapeutic agent. Although its clinical development was halted, the information gathered during its discovery and development provides valuable insights for future drug discovery programs targeting NaV1.7. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of pain therapeutics and ion channel drug discovery.

References

- 1. mttlab.eu [mttlab.eu]

- 2. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. nanion.de [nanion.de]

- 6. researchgate.net [researchgate.net]

- 7. mercell.com [mercell.com]

- 8. researchgate.net [researchgate.net]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of Olopatadine and the Role of Olopatadine Amide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a well-established and widely used therapeutic agent renowned for its efficacy in the management of allergic conjunctivitis and allergic rhinitis.[1][2] Its pharmacological activity stems from a dual mechanism of action, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][3] This comprehensive technical guide provides a detailed overview of the pharmacological profile of olopatadine, with a special focus on olopatadine amide's role as a key intermediate in its chemical synthesis.

Olopatadine Amide: A Key Synthetic Intermediate

Olopatadine amide, chemically known as (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide, is a crucial intermediate in the synthesis of olopatadine.[4][5][6][7] While not intended for therapeutic use itself, its purity and chemical characteristics are critical to ensure the quality and efficacy of the final active pharmaceutical ingredient, olopatadine.

Chemical Information:

| Property | Value |

| Chemical Name | (Z)-2-(11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide[6][7] |

| CAS Number | 872040-99-8[6] |

| Molecular Formula | C21H24N2O2[6] |

| Molecular Weight | 336.4 g/mol [6] |

| Role | Intermediate in Olopatadine synthesis[4][5] |

Pharmacological Profile of Olopatadine

The therapeutic effects of olopatadine are attributed to its well-characterized pharmacological profile, which is summarized below.

Mechanism of Action

Olopatadine exerts its anti-allergic effects through a dual mechanism of action:

-

Selective Histamine H1 Receptor Antagonism: Olopatadine is a potent and selective antagonist of the histamine H1 receptor.[1][8][9] By blocking this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, redness, and swelling.[1] Olopatadine shows high selectivity for the H1 receptor over H2 and H3 receptors.[10]

-

Mast Cell Stabilization: Olopatadine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1] This action helps to prevent the initiation and propagation of the allergic response.

-

Anti-inflammatory Effects: Beyond its primary mechanisms, olopatadine has also been shown to inhibit the release of inflammatory lipid mediators like leukotrienes and thromboxanes and to inhibit the production of inflammatory cytokines by conjunctival epithelial cells.[11][12]

Pharmacodynamics

The pharmacodynamic properties of olopatadine are directly related to its mechanism of action. It effectively inhibits type I immediate hypersensitivity reactions.[1][13] Studies have shown that olopatadine can suppress the release of various inflammatory mediators, including histamine, tryptase, and prostaglandin D2, from human conjunctival mast cells in a dose-dependent manner.[13][14] Furthermore, it has been demonstrated to decrease chemotaxis and inhibit eosinophil activation.[8][13]

Pharmacokinetics

The pharmacokinetic profile of olopatadine has been studied following ocular and intranasal administration.

Absorption, Distribution, Metabolism, and Excretion of Olopatadine:

| Parameter | Ocular Administration | Intranasal Administration | Oral Administration |

| Bioavailability | Low systemic exposure[15] | ~57%[1] | - |

| Cmax | 0.5 to 1.6 ng/mL[1][15] | 6.0 ± 8.99 ng/mL[1] | - |

| Tmax | ~2 hours[1][11] | 30 minutes to 1 hour[1] | - |

| Protein Binding | ~55% (primarily to serum albumin)[8] | - | - |

| Metabolism | Metabolized by flavin-containing monooxygenase (FMO) 1 and 3 to olopatadine N-oxide and by CYP3A4 to mono-desmethyl olopatadine.[1][8] | - | Two major metabolites: mono-desmethyl and N-oxide.[15] |

| Elimination Half-life | ~3.4 hours[8][11] | - | 8 to 12 hours[1][8][15] |

| Excretion | Primarily renal[12][15] | - | ~60-70% recovered in urine as parent drug[15] |

Experimental Protocols

Synthesis of Olopatadine via Olopatadine Amide

A general synthetic route to olopatadine involves the hydrolysis of an olopatadine ester or amide intermediate.[4][5] The amide intermediate, olopatadine amide, can be synthesized and subsequently hydrolyzed to yield olopatadine.

General Protocol:

-

Wittig Reaction: The synthesis often starts with a Wittig reaction between an appropriate phosphonium ylide and a ketone precursor to form the characteristic dibenz[b,e]oxepin ring system with the desired side chain.[4][16]

-

Formation of Olopatadine Amide: The carboxylic acid group of the precursor is converted to an amide to form olopatadine amide.[4][5]

-

Hydrolysis: The olopatadine amide is then hydrolyzed, typically under acidic or basic conditions, to yield the final olopatadine molecule.[4][5] The reaction can be heated to accelerate the hydrolysis.[4][5]

-

Isolation and Purification: The resulting olopatadine is isolated and purified using standard techniques such as precipitation and crystallization to obtain the desired purity.

Visualizations

Signaling Pathway of Olopatadine's Action

Caption: Dual mechanism of Olopatadine action.

Experimental Workflow: Conjunctival Allergen Challenge (CAC) Model

Caption: Workflow of a Conjunctival Allergen Challenge study.

Logical Relationship: Synthesis of Olopatadine

Caption: Simplified synthesis pathway for Olopatadine.

Conclusion

Olopatadine is a cornerstone in the treatment of allergic conjunctivitis and rhinitis, owing to its potent dual mechanism of action as a histamine H1 receptor antagonist and mast cell stabilizer. While olopatadine amide is not a therapeutic agent itself, it plays a critical role as a synthetic intermediate, and its proper synthesis and purification are paramount to the quality of the final olopatadine drug product. This guide provides researchers and drug development professionals with a foundational understanding of the pharmacological profile of olopatadine and the chemical context provided by its synthetic precursors like olopatadine amide.

References

- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Olopatadine - Wikipedia [en.wikipedia.org]

- 4. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]

- 5. US9000195B2 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Olopatadine Amide | CAS No- 872040-99-8 [chemicea.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. drugs.com [drugs.com]

- 14. Pataday (Olopatadine Hydrochloride Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Process For Preparation Of Olopatadine Hydrochloride [quickcompany.in]

Olopatadine/Amide Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a well-established and effective therapeutic agent primarily used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its clinical efficacy stems from its dual-action mechanism: selective antagonism of the histamine H1 receptor and stabilization of mast cells, which inhibits the release of pro-inflammatory mediators.[3][4] Developed by Kyowa Kirin Co., Ltd., olopatadine has received global approval for various allergic and inflammatory conditions.[5] While the primary molecular target of olopatadine, the histamine H1 receptor, is well-characterized, the rigorous process of identifying and validating such a target is a cornerstone of modern drug discovery and development.[6][7]

This technical guide provides a comprehensive overview of the target identification and validation process using olopatadine as a case study. The methodologies and principles outlined herein are broadly applicable to the characterization of novel chemical entities, including hypothetical derivatives such as an "Olopatadine Amide." Understanding the precise molecular interactions of a drug candidate is critical for predicting its efficacy, understanding potential side effects, and streamlining the path to clinical application.[8]

Hypothetical Target Identification Workflow for a Novel Olopatadine Derivative

The journey to elucidate the mechanism of action for a novel compound, such as a hypothetical "Olopatadine Amide," begins with a systematic and multi-faceted target identification process. This process aims to identify the specific biomolecule(s) with which the compound interacts to elicit its physiological effects. A general workflow for this process is illustrated below.

Modern target identification strategies can be broadly categorized into direct and indirect methods.[9] Direct biochemical approaches, such as affinity chromatography, involve immobilizing the drug molecule to a solid support to "pull down" its binding partners from cell lysates.[9][10] Another powerful technique is the cellular thermal shift assay (CETSA), a label-free method that assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[11] Computational methods, including molecular docking and ligand-based similarity searches, can also predict potential targets based on the compound's structure.[12]

The Primary Target of Olopatadine: Histamine H1 Receptor

The principal pharmacological target of olopatadine is the histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[5][13] H1Rs are widely expressed in various tissues, including smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system.[13][14] Upon activation by its endogenous ligand, histamine, the H1R initiates a signaling cascade that mediates the characteristic symptoms of allergic reactions.[14]

Histamine H1 Receptor Signaling Pathway

Activation of the H1R by histamine leads to the coupling of the Gq/11 G-protein subunit.[13] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[15] The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[13][15] Olopatadine exerts its therapeutic effect by acting as an antagonist at the H1R, blocking the binding of histamine and thereby inhibiting this signaling cascade.[1][16]

Quantitative Data on Olopatadine's Target Interaction

The specificity and potency of a drug for its target are quantified through various in vitro assays. For olopatadine, binding studies have demonstrated its high selectivity for the H1 receptor over other histamine receptor subtypes and a wide range of other neurotransmitter receptors.

Table 1: Olopatadine Binding Affinity for Histamine Receptors

| Receptor Subtype | Radioligand | Olopatadine Kᵢ (nM) | Selectivity vs. H1 |

|---|---|---|---|

| Histamine H1 | [³H]pyrilamine | 41.1 ± 6.0 | - |

| Histamine H2 | [³H]tiotidine | 43,437 ± 6,257 | ~1,059-fold |

| Histamine H3 | [³H]N-methyl histamine | 171,666 ± 6,774 | ~4,177-fold |

Data from Yanni et al. (1996)[17]

Table 2: Functional Antagonism of Histamine-Induced Activity by Olopatadine

| Cell Type | Assay | Olopatadine IC₅₀ (nM) |

|---|---|---|

| Human Conjunctival Epithelial Cells | Phosphoinositide (PI) Turnover | 9.5 ± 1.5 |

| Human Corneal Fibroblasts | Phosphoinositide (PI) Turnover | 19 |

| Transformed Human Trabecular Meshwork Cells | Phosphoinositide (PI) Turnover | 39.9 |

Data from Yanni et al. (1996)[17]

Additionally, olopatadine has been shown to have negligible effects on alpha-adrenergic, dopamine, muscarinic (type 1 and 2), and serotonin receptors, underscoring its high selectivity.[1][16]

Experimental Protocols for Target Validation

Target validation is the critical process of confirming that modulating a specific biological target will have the desired therapeutic effect.[7][11] For a compound like olopatadine or a novel derivative, this involves a series of experiments to unequivocally demonstrate its interaction with and functional modulation of the H1 receptor.

Radioligand Binding Assay (Competitive)

This assay directly measures the ability of a test compound (e.g., Olopatadine Amide) to compete with a known radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1).

-

Radioligand: [³H]pyrilamine (a known H1 antagonist).

-

Test compound: Olopatadine Amide (at various concentrations).

-

Non-specific binding control: A high concentration of a known unlabeled H1 antagonist (e.g., Mepyramine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, [³H]pyrilamine, and cell membranes.

-

Non-specific Binding: Assay buffer, [³H]pyrilamine, non-specific binding control (e.g., 10 µM Mepyramine), and cell membranes.

-

Competitive Binding: Assay buffer, [³H]pyrilamine, varying concentrations of the test compound (Olopatadine Amide), and cell membranes.

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Calcium Mobilization Assay (Functional)

This cell-based functional assay measures the ability of a compound to antagonize the H1R-mediated increase in intracellular calcium concentration.

Objective: To determine the functional potency (IC₅₀) of a test compound in blocking histamine-induced calcium release.

Materials:

-

A cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: Histamine.

-

Test compound: Olopatadine Amide (at various concentrations).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Methodology:

-

Cell Plating: Seed the H1R-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate the plates at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to enter the cells.

-

Wash: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Compound Pre-incubation: Add varying concentrations of the test compound (Olopatadine Amide) to the wells and incubate for a short period (e.g., 15-20 minutes).

-

Measurement: Place the plate into the fluorescence plate reader.

-

Agonist Addition: Program the instrument to add a pre-determined concentration of histamine (typically the EC₈₀ concentration to ensure a robust signal) to all wells.

-

Data Acquisition: Measure the fluorescence intensity kinetically, immediately before and after the addition of histamine. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response with no antagonist as 100% and the basal fluorescence as 0%.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Genetic Validation using siRNA/CRISPR

To confirm that the observed pharmacological effects are indeed mediated by the H1 receptor, genetic methods can be employed to reduce or eliminate the expression of the target protein.

Objective: To demonstrate that the cellular response to the test compound is dependent on the presence of the histamine H1 receptor.

Methodology (siRNA knockdown):

-

Transfection: Transfect the H1R-expressing cells with either a small interfering RNA (siRNA) specifically targeting the H1R mRNA or a non-targeting control siRNA.

-

Incubation: Culture the cells for 48-72 hours to allow for the knockdown of the H1R protein.

-

Validation of Knockdown: Harvest a subset of cells to confirm the reduction in H1R expression via methods like quantitative PCR (qPCR) for mRNA levels or Western blotting for protein levels.

-

Functional Assay: Perform the calcium mobilization assay (as described in 4.2) on the remaining H1R-knockdown cells and control cells.

-

Analysis: The response to histamine should be significantly attenuated or abolished in the H1R-knockdown cells compared to the control cells. Consequently, the antagonistic effect of the test compound will also be diminished or absent in the knockdown cells, confirming that its action is H1R-dependent.

Conclusion

Olopatadine serves as an exemplary case of a successful therapeutic agent with a well-defined molecular target. Its high affinity and selectivity for the histamine H1 receptor, coupled with its mast cell-stabilizing properties, form the basis of its clinical efficacy in treating allergic conditions.[1][3] The process of identifying and validating this target involves a rigorous combination of biochemical, pharmacological, and genetic methodologies. The workflows and protocols detailed in this guide provide a robust framework for the characterization of novel compounds, such as a hypothetical Olopatadine Amide. By applying these principles, researchers and drug development professionals can build a comprehensive understanding of a compound's mechanism of action, a critical step in the development of safe and effective new medicines.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Olopatadine - Wikipedia [en.wikipedia.org]

- 3. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 6. Drug Target Identification & Validation [horizondiscovery.com]

- 7. wjbphs.com [wjbphs.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. drughunter.com [drughunter.com]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]

- 12. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 14. Histamine receptor - Wikipedia [en.wikipedia.org]

- 15. SMPDB [smpdb.ca]

- 16. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Olopatadine: An In-Depth Technical Guide

Disclaimer: A comprehensive literature search did not yield specific information on a compound named "Olopatadine Amide." The following guide provides an in-depth review of Olopatadine, a widely studied anti-allergic agent, under the assumption that this is the compound of interest.

Olopatadine is a well-established pharmaceutical agent with a dual mechanism of action, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2] It is widely used in the management of allergic conjunctivitis and allergic rhinitis.[1][3] This guide provides a detailed overview of its pharmacology, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Olopatadine exerts its anti-allergic effects through two primary pathways. Firstly, it acts as a potent and selective antagonist of the histamine H1 receptor.[1] This action blocks the binding of histamine, a key mediator of allergic reactions, to its receptor on nerve endings and blood vessels, thereby reducing itching and redness.[2] Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[2][4] This dual action provides both immediate relief from symptoms and a longer-term preventative effect. Olopatadine has a high affinity for the human H1-receptor, with a Ki value of 2.5 nM.[5] It is devoid of significant effects on alpha-adrenergic, dopamine, and muscarinic type 1 and 2 receptors.[6][7]

Mechanism of Action of Olopatadine

Pharmacokinetics

The pharmacokinetic profile of olopatadine has been studied following ocular, intranasal, and oral administration. Systemic exposure to olopatadine after topical ocular administration is low.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following topical ocular administration of olopatadine 0.15% solution, plasma concentrations are generally below the limit of quantification (<0.5 ng/mL).[7] When quantifiable, peak plasma concentrations (Cmax) of 0.5 to 1.3 ng/mL are typically observed within 2 hours of dosing.[7] Intranasal administration results in higher systemic absorption, with a bioavailability of approximately 57%.[1][2]

-

Distribution: Olopatadine is approximately 55% bound to human serum proteins, primarily albumin.[2]

-

Metabolism: Olopatadine is not extensively metabolized.[2] The two main metabolites are N-desmethyl-olopatadine (M1) and olopatadine N-oxide (M3).[6] The N-desmethyl metabolite is formed by CYP3A4, while the N-oxide is formed by flavin-containing monooxygenases (FMO1 and FMO3).[2] These metabolites constitute a small fraction of the eliminated drug.[6]

-

Excretion: Elimination is predominantly through renal excretion, with approximately 60-70% of the dose recovered in the urine as the parent drug.[6][7] The plasma half-life is approximately 3 hours.[7]

Pharmacokinetic Parameters

| Parameter | Ocular Administration (0.15%) | Intranasal Administration | Oral Administration |

| Cmax | 0.5 - 1.3 ng/mL[7] | 6.0 ± 8.99 ng/mL (healthy subjects)[1][2] | - |

| Tmax | ~2 hours[7] | 30 minutes - 1 hour[1][2] | - |

| AUC | 9.7 ± 4.4 ng·h/mL[1][2] | 66.0 ± 26.8 ng·h/mL (healthy subjects)[1][2] | - |

| Half-life (t1/2) | ~3 hours[7] | 8 - 12 hours[2] | 8 - 12 hours[2] |

| Bioavailability | Low systemic exposure[7] | ~57%[1][2] | - |

Clinical Studies and Efficacy

Numerous clinical trials have demonstrated the efficacy and safety of various formulations of olopatadine for the treatment of allergic conjunctivitis. The conjunctival allergen challenge (CAC) model is a commonly used method in these studies.[8]

Conjunctival Allergen Challenge (CAC) Studies

The CAC model is a standardized method to evaluate the efficacy of anti-allergic eye drops.[8] It involves instilling a known allergen into the eyes of allergic individuals and assessing the subsequent signs and symptoms, such as itching and redness.[8]

Conjunctival Allergen Challenge (CAC) Workflow

Efficacy Data

Clinical studies have shown that olopatadine is effective in reducing the signs and symptoms of allergic conjunctivitis.[8][9] Higher concentrations of olopatadine have demonstrated a longer duration of action.[9][10]

| Study | Olopatadine Formulation | Comparator(s) | Key Findings |

| Pooled analysis of two Phase 3 studies[8] | 0.77% | Vehicle, 0.2% Olopatadine | Superior to vehicle at onset and 24 hours for ocular itching (P<0.0001). Superior to 0.2% olopatadine at 24 hours for ocular itching (P=0.0009).[8] |

| Phase 3 CAC Trial[10] | 0.77% | Vehicle, 0.2% Olopatadine | Superior to vehicle for ocular itching at onset and at 16 and 24 hours (P<0.001). Superior to 0.2% olopatadine at 24 hours for ocular itching and redness (P<0.05).[10] |

| Preclinical and Clinical Study[9] | 0.2% | Placebo | Significantly effective 24 hours after dosing in preclinical models. In humans, significant reductions in itching (61%), redness (20%), and chemosis (31%) at 24 hours post-administration compared to placebo.[9] |

| Environmental Studies[11] | 0.2% | Placebo | Improvement in frequency and/or severity of nasal symptoms (sneezing, runny nose) in patients with allergic rhinoconjunctivitis.[11] |

Experimental Protocols

Conjunctival Allergen Challenge (CAC) Protocol

A representative CAC study protocol involves the following steps:[8][10]

-

Patient Selection: Inclusion of patients with a history of allergic conjunctivitis and a positive skin test to a specific allergen.[8]

-

Baseline Assessment: Patients undergo a baseline CAC to confirm their allergic response, defined by a certain threshold of itching and redness scores.[8]

-

Randomization and Treatment: Patients are randomized to receive olopatadine, vehicle, or an active comparator.[8][10] A single drop is administered to each eye.[10]

-

Allergen Challenge: At specified time points after treatment (e.g., 27 minutes for onset of action, 16 or 24 hours for duration of action), the allergen is instilled into the eyes.[10]

-

Efficacy Evaluation: Ocular itching and redness are assessed by the patient and investigator, respectively, at multiple time points after the challenge (e.g., 3, 5, and 7 minutes).[8] Scores are typically graded on a 0-4 scale.[3]

In Vitro Assays

-

Histamine H1 Receptor Binding Assay: The affinity of olopatadine for the histamine H1 receptor was determined using guinea pig brain cell membranes.[5]

-

Histamine-Induced Phosphoinositide (PI) Turnover: The inhibitory effect of olopatadine on histamine-induced PI turnover was measured in human conjunctival epithelial cells (HCE), human conjunctival fibroblasts (HCF), and human trabecular meshwork cells (HTM).[5] The IC50 values ranged from 10-40 nM.[5]

-

Mast Cell Stabilization Assay: The ability of olopatadine to inhibit anti-IgG-stimulated histamine release from isolated human conjunctival mast cells (HCMC) was evaluated.[5] The IC50 was 559 ± 277 μM.[5]

Safety and Tolerability

Olopatadine is generally well-tolerated.[12] The most common treatment-emergent adverse event is blurred vision, which is typically mild and transient.[12] Other reported side effects include eye irritation, eye pain, and dry eye. Systemic side effects are minimal due to the low systemic absorption of topical ocular formulations. No mutagenic potential was observed in in vitro and in vivo studies.[7]

Conclusion

Olopatadine is a potent and effective anti-allergic agent with a dual mechanism of action that includes histamine H1 receptor antagonism and mast cell stabilization. Its favorable pharmacokinetic profile, characterized by low systemic absorption after ocular administration, contributes to its excellent safety and tolerability. Extensive clinical evidence from well-controlled studies, particularly those employing the conjunctival allergen challenge model, has established the efficacy of various olopatadine formulations in providing rapid and long-lasting relief from the signs and symptoms of allergic conjunctivitis.

References

- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery to Launch of Anti-allergy (Emadine; Patanol/Pataday/Pazeo) and Anti-glaucoma (Travatan; Simbrinza) Ocular Drugs, and Generation of Novel Pharmacological Tools Such as AL-8810 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. dovepress.com [dovepress.com]

- 9. Preclinical and clinical antiallergic effect of olopatadine 0.2% solution 24 hours after topical ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of olopatadine hydrochloride 0.77% in patients with allergic conjunctivitis using a conjunctival allergen-challenge model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ophthalmologytimes.com [ophthalmologytimes.com]

- 12. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Olopatadine: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Olopatadine, a cornerstone in the management of allergic conjunctivitis. While the specific term "Olopatadine Amide" is recognized as an intermediate in synthetic processes and a potential impurity, comprehensive solubility and stability data for this specific amide are not extensively available in peer-reviewed literature.[1][2] This guide will therefore focus on Olopatadine and its widely used hydrochloride salt, for which a wealth of scientific data exists.

This document delves into the physicochemical properties of Olopatadine, offering detailed experimental protocols and quantitative data to support formulation development and stability testing. The signaling pathway of Olopatadine's mechanism of action and a typical experimental workflow for its analysis are also visualized.

Physicochemical Properties

Olopatadine hydrochloride is a white, crystalline powder. The solubility of Olopatadine is a critical factor in the development of effective ophthalmic solutions. While sparingly soluble in water at neutral pH, its solubility can be enhanced through formulation strategies.[3][4]

Table 1: Solubility of Olopatadine

| Solvent | Solubility | Conditions | Reference |

| Water (pH ~7.0) | ~0.18% w/v | Room Temperature | [3][4] |

| PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [5] |

| Ethanol | ~0.25 mg/mL | Not Specified | [5] |

| DMSO | ~3 mg/mL | Not Specified | [5] |

| Dimethyl Formamide | ~5 mg/mL | Not Specified | [5] |

The development of high-concentration ophthalmic solutions of Olopatadine has been a focus of research to enhance therapeutic efficacy.[3][6] This has been achieved through the use of various excipients to improve solubility.[3][6]

Stability Profile

The stability of Olopatadine is paramount to ensure its safety and efficacy throughout its shelf life. Forced degradation studies have been conducted to understand its degradation pathways under various stress conditions.

Table 2: Summary of Olopatadine Hydrochloride Stability under Forced Degradation

| Stress Condition | Observations | Degradation Products Identified | Reference |

| Acidic Hydrolysis | Significant degradation | Five degradation products (OLO1, OLO2, OLO3, OLO4, OLO5) observed.[7] | [7][8][9][10] |

| Alkaline Hydrolysis | Significant degradation | In addition to OLO3 and OLO5, two more degradation products (OLO6, OLO7) were observed.[7] | [7][8][9][10] |

| Neutral Hydrolysis | Slight degradation | Degradation products found were also present in acidic hydrolysis.[7][10] | [7][8][10] |

| Oxidative (H₂O₂) | Slight degradation | - | [8] |

| Thermal | Stable | No significant degradation observed. | [8][9] |

| Photolytic | Stable | No significant degradation observed. | [8][9] |

It is important to note that the stability of Olopatadine can be influenced by the formulation. For instance, the presence of certain excipients like povidone can affect the formation of degradation products.[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for solubility and stability studies of Olopatadine.

3.1. Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation of Solutions: Prepare saturated solutions of Olopatadine hydrochloride in the desired solvents (e.g., purified water, phosphate-buffered saline of varying pH).

-

Equilibration: Add an excess amount of Olopatadine hydrochloride to each solvent in a sealed container. Agitate the containers at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the solutions to stand to permit undissolved particles to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of Olopatadine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of Olopatadine hydrochloride under the specified conditions.

3.2. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.

Protocol: Forced Degradation Study of Olopatadine Hydrochloride

-

Acidic Hydrolysis: Dissolve Olopatadine hydrochloride in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.

-

Alkaline Hydrolysis: Dissolve Olopatadine hydrochloride in a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 80°C) for a defined period.

-

Oxidative Degradation: Treat a solution of Olopatadine hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration.

-

Thermal Degradation: Expose solid Olopatadine hydrochloride to dry heat at an elevated temperature (e.g., 105°C) for a set time.

-

Photolytic Degradation: Expose a solution of Olopatadine hydrochloride to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Chromatographic Analysis: Analyze all samples using a stability-indicating HPLC method, capable of separating the parent drug from its degradation products.[7][10] A diode array detector (DAD) or mass spectrometry (MS) can be used for the detection and identification of degradation products.[7][10]

Visualizations

4.1. Mechanism of Action Signaling Pathway

Olopatadine exerts its therapeutic effect through a dual mechanism: as a selective histamine H1 receptor antagonist and a mast cell stabilizer.

Caption: Mechanism of action of Olopatadine.

4.2. Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for conducting a forced degradation study of Olopatadine.

Caption: Forced degradation study workflow.

This technical guide provides a foundational understanding of the solubility and stability of Olopatadine, critical for its formulation and analytical development. For further detailed information, consulting the referenced literature is recommended.

References

- 1. veeprho.com [veeprho.com]

- 2. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]

- 3. US9533053B2 - High concentration olopatadine ophthalmic composition - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. US9707174B2 - Aqueous ophthalmic solution of olopatadine - Google Patents [patents.google.com]

- 7. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. WO2015065576A1 - Formulation of olopatadine - Google Patents [patents.google.com]

The Patent Landscape of Olopatadine Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Olopatadine, a potent and selective antagonist of the histamine H1 receptor and a mast cell stabilizer, is a cornerstone in the treatment of allergic conjunctivitis and rhinitis. The synthesis and formulation of this therapeutic agent have been the subject of extensive patent activity, with a particular focus on efficient manufacturing processes and the development of patient-centric formulations. This technical guide provides an in-depth analysis of the patent landscape surrounding Olopatadine, with a core focus on the role of Olopatadine Amide as a key intermediate.

Core Synthesis Patents: The Wittig Reaction and the Rise of Amide Intermediates

The foundational patents for Olopatadine describe two primary synthetic routes: one employing a Wittig reaction and the other a Grignard reaction.[1][2] The Wittig reaction has emerged as a preferred method for introducing the critical (Z)-11-(3-dimethylaminopropylidene) side chain.

A significant development in the synthesis of Olopatadine has been the use of ester and amide derivatives of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) as key intermediates.[3] This approach, detailed in patents such as EP2145882A1, offers several advantages over earlier methods, including improved yields and the avoidance of hazardous reagents.[3]

Key Synthesis Patent Families

| Patent/Application Number | Assignee | Key Innovation | Filing Date | Grant Date |

| EP2145882A1 | Undisclosed | Process for producing Olopatadine via an ester or amide intermediate using a Wittig reaction.[3] | 2008-07-16 | 2013-01-23 |

| WO2014147647A1 | Undisclosed | An improved process for Olopatadine synthesis with higher yields of the desired Z-isomer. | 2014-03-18 | - |

| US7687646B2 | Azad Pharmaceutical Ingredients, AG; Universität Zürich | Process for enriching the (Z)/(E) ratio of a diastereomeric mixture of Olopatadine. | 2006-03-28 | 2010-03-30 |

| US5116863A | Kyowa Hakko Kogyo Co., Ltd. | Describes the production of Olopatadine hydrochloride, including a process utilizing a Wittig reaction.[1][2] | 1990-09-28 | 1992-05-26 |

| EP0214779A2 | Burroughs Wellcome Co. | Discloses general processes for Olopatadine production, including Wittig and Grignard reactions.[1][2] | 1986-08-12 | - |

Experimental Protocol: Synthesis of Olopatadine via an Amide Intermediate

The following is a representative experimental protocol for the synthesis of Olopatadine utilizing an amide intermediate, based on the process described in patent EP2145882A1.

Step 1: Formation of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid amide

The starting material, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac), is converted to its corresponding amide. This can be achieved through standard amidation reactions, for example, by reacting Isoxepac with an aminating agent in the presence of a coupling reagent.

Step 2: The Wittig Reaction

The core of the synthesis involves a Wittig reaction between the amide intermediate and a suitable phosphorus ylide.

-

Wittig Reagent: (3-dimethylaminopropyl)-triphenylphosphonium halide (e.g., bromide or chloride).

-

Base: A strong base such as sodium hydride (NaH) or n-butyllithium is used to generate the phosphorus ylide.

-

Solvent: Anhydrous organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

-

Reaction Conditions: The reaction is generally carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from -78°C to room temperature.

The use of an amide intermediate in the Wittig reaction has been shown to surprisingly yield high Z/E isomer ratios, which is crucial for the therapeutic efficacy of Olopatadine.[3]

Step 3: Hydrolysis and Purification

The resulting Olopatadine amide is hydrolyzed to the corresponding carboxylic acid (Olopatadine). The final step involves the purification of the desired Z-isomer from the E-isomer, which can be achieved through techniques such as crystallization or chromatography.

Formulations: Enhancing Stability and Patient Compliance

The patent landscape for Olopatadine formulations is dominated by efforts to improve stability, solubility, and patient compliance, particularly for topical ophthalmic and nasal applications.

Key Formulation Patents

| Patent/Application Number | Assignee | Key Innovation | Filing Date | Grant Date |

| US6995186B2 | Alcon, Inc. | Topical formulations containing polyvinylpyrrolidone or polystyrene sulfonic acid to enhance physical stability.[4] | 2002-06-19 | 2006-02-07 |

| US9533053B2 | Alcon Research, Ltd. | High-concentration (e.g., 0.77%) ophthalmic compositions for once-daily administration and improved efficacy against late-phase allergic symptoms. | 2014-06-13 | 2017-01-03 |

| EP1399127B1 | Alcon, Inc. | Aqueous solutions of Olopatadine with enhanced physical stability. | 2002-06-19 | 2005-05-11 |

| US7977376B2 | Novartis AG | Topical nasal formulations of Olopatadine. | 2007-02-07 | 2011-07-12 |

Representative Formulation Compositions

The following tables summarize representative compositions for standard and high-concentration Olopatadine ophthalmic solutions.

Table 1: Standard 0.2% Olopatadine Ophthalmic Solution

| Ingredient | Concentration (% w/v) | Purpose |

| Olopatadine Hydrochloride | 0.222 (equivalent to 0.2% Olopatadine) | Active Pharmaceutical Ingredient |

| Benzalkonium Chloride | 0.01 | Preservative |

| Dibasic Sodium Phosphate | q.s. | Buffering Agent |

| Sodium Chloride | q.s. | Tonicity Agent |

| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 7.0 | pH Adjustment |

| Purified Water | q.s. to 100 | Vehicle |

Table 2: High-Concentration 0.77% Olopatadine Ophthalmic Solution

| Ingredient | Concentration (% w/v) | Purpose |

| Olopatadine Hydrochloride | 0.855 (equivalent to 0.77% Olopatadine) | Active Pharmaceutical Ingredient |

| Polyvinylpyrrolidone (PVP) | 1.0 - 5.0 | Solubilizer / Stability Enhancer |

| Polyethylene Glycol (PEG) 400 | 2.0 - 6.0 | Solubilizer / Tonicity Agent |

| Hydroxypropyl-β-cyclodextrin | 1.0 - 10.0 | Solubilizing Agent |

| Boric Acid | 0.1 - 1.0 | Buffering Agent |

| Benzalkonium Chloride | 0.01 | Preservative |

| Edetate Disodium | 0.01 | Chelating Agent |

| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 7.0 | pH Adjustment |

| Purified Water | q.s. to 100 | Vehicle |

Mechanism of Action: A Dual Approach to Allergy Relief

Olopatadine exerts its therapeutic effects through a dual mechanism of action: as a selective antagonist of the histamine H1 receptor and as a mast cell stabilizer.[5][6]

Histamine H1 Receptor Antagonism

Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on nerve endings and blood vessels, leading to the classic symptoms of itching, redness, and swelling. Olopatadine competitively binds to H1 receptors, preventing histamine from exerting its effects.[5][6]

Mast Cell Stabilization

In addition to its antihistaminic activity, Olopatadine stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators such as tryptase, prostaglandins, and cytokines.[5][6] This action addresses the allergic cascade at an earlier stage.

Conclusion

The patent landscape for Olopatadine, particularly concerning the use of Olopatadine Amide as a synthetic intermediate, reflects a continuous drive towards more efficient and cost-effective manufacturing processes. Concurrently, formulation patents demonstrate a commitment to improving patient outcomes through enhanced stability, solubility, and the convenience of once-daily dosing. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for identifying opportunities for innovation and navigating the intellectual property surrounding this important anti-allergic agent.

References

- 1. Olopatadine – All About Drugs [allfordrugs.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]

- 4. US6995186B2 - Olopatadine formulations for topical administration - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Olopatadine and its Amide Impurity

These application notes provide detailed methodologies for the analysis of Olopatadine and its related amide impurity. The protocols are intended for researchers, scientists, and drug development professionals working on the quality control and characterization of Olopatadine.

Application Note 1: Analysis of Olopatadine Amide Impurity by High-Performance Liquid Chromatography (HPLC-UV)

Introduction:

Olopatadine Amide is a known process-related impurity and a potential degradation product of Olopatadine, an antihistamine and mast cell stabilizer.[1][2] Its monitoring is crucial to ensure the quality and safety of Olopatadine drug substances and products. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Olopatadine Amide impurity in the presence of Olopatadine.

Principle:

The method utilizes a C18 stationary phase to separate Olopatadine and its amide impurity based on their hydrophobicity. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, delivered in an isocratic or gradient mode to achieve optimal separation. Detection is performed using a UV detector at a wavelength where both Olopatadine and its amide impurity exhibit significant absorbance.

Experimental Protocol:

1. Instrumentation and Materials:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Column: A C18 column (e.g., Kromasil 100 C18, 150 x 4.6 mm, 3.5 µm) is a suitable choice.

-

Reagents and Standards:

-

Olopatadine Hydrochloride Reference Standard (USP or equivalent)

-

Olopatadine Amide Impurity Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Triethylamine (analytical grade)

-

Water (HPLC grade)

-

2. Preparation of Solutions:

-